4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole
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Overview
Description
4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole is a complex organic compound that features a unique combination of functional groups, including an azetidine ring, a thiadiazole ring, and a phenoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the stereoselective reduction of β-mesyloxyketimines with sodium cyanoborohydride (NaCNBH₃), followed by base-induced cyclization to generate the azetidine ring . The phenoxymethyl group can be introduced through a nucleophilic substitution reaction, where a phenoxymethyl halide reacts with the azetidine intermediate.
The thiadiazole ring is often synthesized through a cyclization reaction involving a thioamide and a diazotizing agent. The final step involves coupling the azetidine and thiadiazole intermediates under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole can undergo a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols can replace the phenoxy group.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.
Substitution: Phenoxymethyl halides with nucleophiles in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets. The azetidine ring can act as a nucleophile, reacting with electrophilic sites on proteins or nucleic acids. The thiadiazole ring may participate in redox reactions, influencing cellular oxidative stress pathways. Together, these interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Azetidine derivatives: Compounds like 3-chloroazetidine and 3-phenylazetidine share the azetidine ring structure but differ in their substituents.
Thiadiazole derivatives: Compounds such as 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring but have different functional groups.
Uniqueness
4-methyl-5-[3-(phenoxymethyl)azetidine-1-carbonyl]-1,2,3-thiadiazole is unique due to its combination of an azetidine ring, a thiadiazole ring, and a phenoxymethyl group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(4-methylthiadiazol-5-yl)-[3-(phenoxymethyl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c1-10-13(20-16-15-10)14(18)17-7-11(8-17)9-19-12-5-3-2-4-6-12/h2-6,11H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAEWDVNTEQCNGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CC(C2)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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